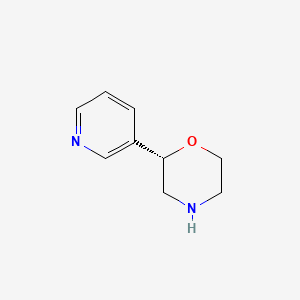

(S)-2-(pyridin-3-yl)morpholine

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of new pharmaceuticals. openmedicinalchemistryjournal.comijsrtjournal.com Their structural diversity and ability to mimic natural metabolites make them a cornerstone of modern drug design. elsevierpure.com These compounds are integral to a vast array of therapeutic agents, including those with anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com The presence of nitrogen atoms within the heterocyclic ring can significantly influence a molecule's physicochemical properties, such as its polarity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Many established drugs, including alkaloids like morphine and synthetic molecules like diazepam, feature nitrogen-containing heterocyclic cores. mdpi.comrsc.org

Role of Morpholine (B109124) as a Privileged Pharmacophore in Bioactive Molecules

The versatility of the morpholine ring is evident in the diverse biological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects. jchemrev.comnih.govresearchgate.net

Table 1: Examples of Biological Activities of Morpholine Derivatives

| Biological Activity | Reference |

| Anticancer | jchemrev.comnih.gov |

| Anti-inflammatory | jchemrev.comnih.gov |

| Antimicrobial | jchemrev.comnih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antihyperlipidemic | nih.gov |

Therapeutic Relevance of Pyridine (B92270) Derivatives in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. sciencepublishinggroup.comenpress-publisher.comajrconline.org Its presence is noted in numerous natural products and a significant number of FDA-approved drugs. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts polarity and basicity, which can be leveraged to improve the solubility and bioavailability of drug candidates. enpress-publisher.comajrconline.org

Pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, acting as anticancer, antimalarial, and anti-tubercular agents, among others. nih.govresearchgate.net The pyridine scaffold's amenability to chemical modification allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. enpress-publisher.com

Table 2: Therapeutic Applications of Pyridine-Containing Drugs

| Therapeutic Area | Example Drug | Reference |

| Antitubercular | Isoniazid | nih.govresearchgate.net |

| Alzheimer's Disease | Tacrine | researchgate.net |

| HIV | Delavirdine | researchgate.net |

| Ulcers | Omeprazole | nih.govresearchgate.net |

| Malaria | Chloroquine | researchgate.net |

Overview of (S)-2-(Pyridin-3-yl)morpholine and Related Chemical Entities in Research Context

The chemical entity this compound represents a confluence of the two powerful pharmacophores discussed above. This specific stereoisomer, along with its related structures, has been a subject of interest in medicinal chemistry research. The combination of the pyridine and morpholine rings in a single molecule offers the potential for unique biological activities and drug-like properties.

Research into compounds containing the 2-(pyridin-3-yl)morpholine (B1598653) scaffold has explored their potential in various therapeutic areas. For instance, derivatives have been investigated for their antibacterial activity. nih.govresearchgate.net The synthesis of such compounds is an active area of research, with various methods being developed to create functionalized pyridines and morpholines. bibliomed.orgnih.govresearchgate.netiucr.org

One notable example is the discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), a potent and orally active adenosine (B11128) kinase inhibitor, which incorporates a morpholino-pyridine moiety. nih.gov This highlights the potential of this combined scaffold in the design of enzyme inhibitors for conditions such as pain and inflammation. nih.gov

The oxalate (B1200264) salt of 2-(pyridin-3-yl)morpholine is commercially available, facilitating further research into its properties and potential applications. bldpharm.comfluorochem.co.uk The unique structure of 2-morpholin-4-yl-2-(pyridin-3-yl)ethanamine, a related compound, also suggests potential for biological activity and is a subject of ongoing investigation. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.2 g/mol |

IUPAC-Name |

(2S)-2-pyridin-3-ylmorpholine |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 |

InChI-Schlüssel |

PPUJWYHBVHJUKY-SECBINFHSA-N |

SMILES |

C1COC(CN1)C2=CN=CC=C2 |

Isomerische SMILES |

C1CO[C@H](CN1)C2=CN=CC=C2 |

Kanonische SMILES |

C1COC(CN1)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for S 2 Pyridin 3 Yl Morpholine and Its Derivatives

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a foundational strategy in organic chemistry used to construct complex molecules from simpler, commercially available starting materials. vapourtec.com This approach is essential when a target compound cannot be formed in a single step, allowing for the sequential introduction of functional groups and the controlled building of the molecular architecture. vapourtec.comrsc.org For a molecule like (S)-2-(pyridin-3-yl)morpholine, a multi-step pathway is necessary to correctly assemble the pyridine (B92270) and morpholine (B109124) rings and establish the specific (S)-stereochemistry.

A representative multi-step synthesis can be conceptualized starting from precursors to the pyridine and morpholine moieties. For instance, a common precursor for the 2-(pyridin-3-yl) portion is 3-acetylpyridine (B27631). chemsrc.com A plausible synthetic sequence would involve the following key transformations:

α-Halogenation: The synthesis can initiate with the bromination of 3-acetylpyridine at the alpha-carbon position to yield 2-bromo-1-(pyridin-3-yl)ethanone. This step activates the carbonyl compound for subsequent nucleophilic attack.

Condensation with a Chiral Amino Alcohol: The resulting α-haloketone can then be reacted with a chiral 2-aminoethanol derivative. The use of an enantiomerically pure amino alcohol is critical for introducing the desired stereochemistry that will ultimately define the (S)-configuration of the final product.

Cyclization: The intermediate formed from the condensation undergoes intramolecular cyclization to form the morpholine ring. This is often achieved by a nucleophilic attack of the hydroxyl group onto the carbon bearing the pyridine ring, displacing a leaving group, or through reductive amination pathways.

Deprotection/Reduction: Depending on the specific route and protecting groups used on the amino alcohol, final steps may include deprotection or reduction of intermediate functional groups (like a morpholinone) to yield the saturated morpholine ring.

This type of sequential, controlled approach allows chemists to build complexity and ensure the correct stereochemical outcome, which is paramount in the synthesis of chiral molecules for pharmaceutical and research applications. rsc.org

Linear Synthetic Pathways for Related Pyridine-Morpholine Conjugates

Linear synthesis involves the stepwise construction of a target molecule, where each reaction sequentially adds a new part to a growing molecular chain. This strategy is frequently employed for creating libraries of related compounds or for building oligomeric structures. rsc.org In the context of pyridine-morpholine conjugates, linear pathways are used to connect these two heterocyclic systems in a controlled manner.

A direct and widely used method for synthesizing N-aryl heterocycles involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridine and an amine. nih.gov In this approach, morpholine acts as the nucleophile, attacking the electron-deficient pyridine ring to displace a halide. The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen; halogens at the 2- and 4-positions are readily displaced due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. abertay.ac.uk Halogens at the 3-position are significantly less reactive. abertay.ac.uk

This reaction is a robust method for creating a C-N bond between the morpholine nitrogen and the pyridine ring, yielding N-pyridinylmorpholines. The reaction conditions can be tailored based on the reactivity of the specific halopyridine precursor.

| Halogenated Pyridine | Reaction Conditions | Product | Notes |

|---|---|---|---|

| 2-Chloropyridine | Heating with morpholine, often with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO). | 4-(Pyridin-2-yl)morpholine | The 2-position is highly activated towards SNAr. |

| 3-Bromopyridine (B30812) | Requires more forcing conditions, such as high temperatures or transition-metal catalysis (e.g., Buchwald-Hartwig amination). | 4-(Pyridin-3-yl)morpholine | The 3-position is less reactive and often requires catalysis. |

| 4-Chloropyridine | Reacts readily with morpholine, similar to the 2-chloro isomer. | 4-(Pyridin-4-yl)morpholine | The 4-position is also highly activated towards SNAr. |

| 2,6-Difluoropyridine | Sodium hydride-mediated condensation with a protected morpholine derivative. rsc.org | Derivatives with two morpholine units or oligomeric structures. rsc.org | Can be used to build more complex linear systems. rsc.org |

Oxazolidinones are important heterocyclic scaffolds in medicinal chemistry. The synthesis of derivatives that conjugate pyridine and oxazolidinone moieties provides valuable compounds for biological screening and can also serve as precursors for morpholine synthesis. Research has focused on the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potential antibacterial agents. frontiersin.org

The general synthetic route to these compounds involves several key steps:

Epoxidation: An appropriate starting material is converted into an epoxide.

Ring Opening: The epoxide is opened by an amine, such as 3-aminopyridine (B143674), to form an amino alcohol intermediate.

Cyclization: The amino alcohol is then cyclized to form the oxazolidinone ring. This is often accomplished using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene.

Functionalization: The core structure can be further modified, for example, by adding substituents to the side chain to explore structure-activity relationships. frontiersin.org

These pyridine-oxazolidinone compounds are structurally related to pyridine-morpholines and could potentially be converted into them through ring-opening of the oxazolidinone followed by subsequent cyclization steps to form the six-membered morpholine ring.

| Compound ID | Structure/Side Chain | Synthetic Approach |

|---|---|---|

| 21b | Features a thioacetamide (B46855) side chain. | Multi-step synthesis starting from (R)-glycidyl butyrate, involving ring-opening, cyclization, and side-chain modification. frontiersin.org |

| 21d | Features a dichloroacetamide side chain. | Follows a similar synthetic pathway with variation in the final acylation step. frontiersin.org |

| 21e | Features a trifluoroacetamide (B147638) side chain. | Follows a similar synthetic pathway with variation in the final acylation step. frontiersin.org |

| 21f | Features an azidoacetamide side chain. | Follows a similar synthetic pathway with variation in the final acylation step. frontiersin.org |

Stereoselective Synthesis of Chiral Morpholine Scaffolds

The construction of the chiral morpholine ring with a defined stereochemistry is the most critical challenge in the synthesis of this compound. Stereoselective synthesis aims to produce a single enantiomer of a chiral product. nih.gov This can be achieved through various strategies, including asymmetric catalysis or by using starting materials from the "chiral pool."

One powerful method is the asymmetric hydrogenation of unsaturated morpholine precursors using a chiral catalyst, which can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Other approaches focus on building the ring from acyclic precursors in a way that controls the formation of the stereocenter.

A highly effective strategy for the enantioselective synthesis of morpholines involves the SN2-type ring opening of activated three- or four-membered nitrogen heterocycles, such as aziridines and azetidines. nih.gov This method establishes the stereochemistry of the final product with high fidelity.

The process typically involves two key steps:

Regio- and Stereoselective Ring Opening: An N-activated chiral aziridine (B145994) is reacted with a suitable haloalcohol in the presence of a Lewis acid. The alcohol attacks one of the aziridine carbons (typically the less hindered one) in an SN2 fashion, leading to a predictable inversion of stereochemistry and forming a haloalkoxy amine intermediate.

Intramolecular Cyclization: The resulting intermediate is then treated with a base, which promotes an intramolecular SN2 reaction. The amine's nitrogen atom displaces the halide on the other end of the molecule, closing the six-membered morpholine ring.

This highly regio- and stereoselective strategy allows for the synthesis of a variety of nonracemic substituted morpholines in high yield and enantioselectivity. nih.gov

Utilizing enantiomerically pure starting materials from the chiral pool is a classic and reliable method for asymmetric synthesis. Chiral amino alcohols and tartaric acid esters are particularly valuable precursors for constructing chiral morpholine scaffolds. nih.govnih.gov

From Chiral Amino Alcohols: This is one of the most common approaches for synthesizing chiral morpholines. nih.govacs.orgorganic-chemistry.org The synthesis starts with a commercially available, enantiopure amino alcohol, which already contains one or more of the required stereocenters. The morpholine ring is then constructed around this chiral template. For example, an enantiopure amino alcohol can be N-alkylated with a reagent containing a leaving group two carbons away from a hydroxyl group, followed by a base-mediated intramolecular cyclization (O-alkylation) to form the morpholine ring. nih.govchemrxiv.org This method directly translates the stereochemistry of the starting material to the final product. nih.gov

From Tartaric Acid Esters: Tartaric acid is an inexpensive and readily available chiral building block that exists in both enantiomeric forms. nih.govkoreascience.kr It provides a C4 backbone with two defined stereocenters, making it an excellent precursor for various heterocycles. nih.gov For morpholine synthesis, tartaric acid esters can be converted into morpholin-2-ones. koreascience.kr This can be achieved through a dynamic resolution process where an α-bromoacyl derivative of a tartaric acid amide reacts with an N-substituted 2-aminoethanol. The resulting intermediate undergoes substitution and spontaneous ring closure to give 3-substituted morpholin-2-ones with good stereoselectivity. koreascience.kr The morpholin-2-one (B1368128) can then be readily reduced to the corresponding chiral morpholine.

Coupling Reactions in Derivatization Strategies

Coupling reactions are powerful tools for the derivatization of the this compound scaffold, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is primarily employed to introduce aryl or heteroaryl substituents onto the pyridine ring. The general approach involves the coupling of a halogenated pyridine derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

The synthesis of the core this compound structure can be achieved via an asymmetric Suzuki-Miyaura coupling of a 3-halopyridine with a suitable chiral morpholine-containing boronic acid derivative. For instance, the coupling of 3-bromopyridine with a chiral morpholine boronic ester, catalyzed by a palladium complex with a chiral ligand, can afford the desired enantiomerically enriched product. The choice of ligand is crucial for achieving high enantioselectivity.

Derivatization of a pre-existing this compound scaffold can be accomplished by first introducing a halogen, such as bromine or iodine, onto the pyridine ring, followed by a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids. This strategy allows for the synthesis of a diverse library of analogues with modifications at specific positions of the pyridine ring.

| Entry | Halopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| 1 | 3-Bromopyridine | N-Boc-(S)-2-morpholineboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 | >95 | researchgate.netrsc.org |

| 2 | (S)-2-(5-bromo-pyridin-3-yl)morpholine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | - | researchgate.net |

| 3 | (S)-2-(5-bromo-pyridin-3-yl)morpholine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 110 | 88 | - | researchgate.net |

Table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving pyridines and morpholines.

Nucleophilic aromatic substitution (SNAr) is another key strategy for the derivatization of the pyridine ring in this compound. This reaction is particularly effective when the pyridine ring is substituted with electron-withdrawing groups and a good leaving group, such as a halogen.

The derivatization of this compound via SNAr typically involves the reaction of a halogenated precursor, for example, (S)-2-(5-halo-pyridin-3-yl)morpholine, with a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups at the 5-position of the pyridine ring. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of activating groups. For instance, a nitro group at a position ortho or para to the leaving group would significantly enhance the reaction rate.

| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | (S)-2-(5-Fluoro-pyridin-3-yl)morpholine | Morpholine | K₂CO₃ | DMSO | 120 | 95 | researchgate.net |

| 2 | (S)-2-(5-Chloro-pyridin-3-yl)morpholine | Sodium methoxide | - | Methanol | 80 | 89 | researchgate.net |

| 3 | (S)-2-(5-Bromo-pyridin-3-yl)morpholine | Piperidine | Cs₂CO₃ | Dioxane | 100 | 82 | researchgate.net |

Table is illustrative and based on typical conditions for SNAr reactions involving pyridines.

Synthesis of Triazene (B1217601) Derivatives Containing Pyridine and Morpholine Moieties

Triazenes are compounds containing the N=N-N functional group. The synthesis of triazene derivatives of this compound introduces a versatile functional group that can serve as a precursor for further transformations or as a key pharmacophore.

The most common method for the synthesis of triazenes is through a diazo coupling reaction. This typically involves the diazotization of an aromatic or heteroaromatic amine, followed by coupling with a primary or secondary amine.

To synthesize a triazene derivative of this compound, one could start with 3-aminopyridine. Diazotization of 3-aminopyridine with a reagent such as sodium nitrite (B80452) in an acidic medium generates a pyridin-3-yldiazonium salt. This reactive intermediate can then be coupled with a chiral morpholine derivative, such as (S)-2-aryl-morpholine, to yield the desired triazene. The stability of the diazonium salt and the reaction conditions are critical for a successful coupling.

Alternatively, a precursor containing a morpholine-substituted aniline (B41778) could be diazotized and coupled with a suitable pyridine derivative. The specific synthetic route would depend on the availability of starting materials and the desired final structure. For example, the synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride, with sequential nucleophilic substitution by different amines, which could include a chiral pyridinyl-morpholine moiety. nih.gov

| Entry | Amine for Diazotization | Coupling Partner | Reaction Conditions | Product | Yield (%) | Ref |

| 1 | 3-Aminopyridine | (S)-2-Phenylmorpholine | 1. NaNO₂, HCl, 0-5 °C; 2. (S)-2-Phenylmorpholine, NaOAc | 1-(Pyridin-3-yl)-3-(2-phenylmorpholino)triaz-1-ene | 75 | enamine.net |

| 2 | 4-(Morpholin-2-yl)aniline | Pyridine | 1. NaNO₂, HCl, 0-5 °C; 2. Pyridine, pH 8-9 | 1-(4-(Morpholin-2-yl)phenyl)-3-(pyridin-3-yl)triaz-1-ene | 80 | enamine.net |

Table is illustrative, based on general procedures for diazo coupling reactions.

Catalytic Methods in Morpholine Derivative Synthesis

Modern catalytic methods offer efficient and selective ways to functionalize the this compound scaffold. These methods often involve the activation of otherwise unreactive C-H bonds, providing a direct route to derivatization without the need for pre-functionalized substrates.

Rhodium and Iridium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkylation, and alkenylation of heterocycles. nih.govnih.govnih.gov For this compound, directing groups can be installed on the morpholine nitrogen (e.g., an amide or picolinamide) to direct the catalyst to a specific C-H bond on the pyridine ring, typically at the C2 or C4 position. This allows for the regioselective introduction of various substituents.

Another important catalytic method is the Iridium-catalyzed C-H borylation. nih.govrsc.orgsemanticscholar.orgresearchgate.netbris.ac.uk This reaction introduces a boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. This two-step sequence provides a versatile platform for the synthesis of diverse libraries of this compound derivatives.

| Entry | Substrate | Reaction Type | Catalyst | Reagent | Product | Yield (%) | Ref |

| 1 | N-pivaloyl-(S)-2-(pyridin-3-yl)morpholine | C-H Arylation | [RhCp*Cl₂]₂ | Phenylboronic acid | N-pivaloyl-(S)-2-(2-phenylpyridin-3-yl)morpholine | 78 | nih.govnih.gov |

| 2 | This compound | C-H Borylation | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | (S)-2-(2-(Bpin)pyridin-3-yl)morpholine | 85 | nih.govrsc.orgsemanticscholar.orgresearchgate.netbris.ac.uk |

Table is illustrative, based on known catalytic C-H functionalization reactions of pyridines.

Synthesis of Conformationally Constrained Morpholine Chimeras

Constraining the conformation of a molecule can lead to increased potency and selectivity for its biological target. For this compound, several strategies can be employed to create more rigid analogues.

One approach is the synthesis of bridged morpholine derivatives. e3s-conferences.orgacs.org This can involve introducing an ethylene (B1197577) or propylene (B89431) bridge between the nitrogen and a carbon atom of the morpholine ring, creating a bicyclic system. These bridged structures lock the morpholine ring into a specific chair or boat-like conformation, which can be beneficial for binding to a target protein.

Another strategy is the creation of spirocyclic systems. nih.govresearchgate.net For example, a spiro-fusion of a second ring system at the C2 or C3 position of the morpholine ring can significantly restrict its conformational flexibility. Spiro[morpholine-2,3'-indole] or spiro[morpholine-3,2'-piperidine] derivatives are examples of such constrained analogues. The synthesis of these complex structures often requires multi-step sequences involving intramolecular cyclizations or cycloaddition reactions. The design and synthesis of such conformationally constrained chimeras are guided by computational modeling to predict the most favorable conformations for biological activity.

| Chimera Type | Synthetic Strategy | Key Features | Potential Advantages |

| Bridged Morpholine | Intramolecular cyclization of a suitably functionalized morpholine precursor. | Bicyclic system with a fixed conformation. | Increased receptor binding affinity and selectivity. |

| Spirocyclic Morpholine | Spirocyclization via intramolecular reactions or cycloadditions. | Rigid three-dimensional structure with defined substituent vectors. | Improved metabolic stability and cell permeability. |

| Fused Morpholine | Annulation of a new ring onto the morpholine core. | Planar or semi-rigid fused ring system. | Enhanced target engagement through extended interactions. |

Biological Activities and Molecular Mechanisms of Action

Identification of Molecular Targets for Pyridine-Morpholine Scaffolds

The pyridine-morpholine chemical framework and its derivatives are recognized for their ability to bind to a wide array of molecular targets, making them valuable in the development of therapeutic agents. The versatility of this scaffold allows for its incorporation into molecules that target key proteins involved in cellular signaling, proliferation, and metabolism.

Key molecular targets for compounds containing the pyridine-morpholine scaffold include:

Protein Kinases: This is one of the most significant classes of targets. The scaffold is a core component of numerous inhibitors targeting kinases within the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial for cell growth and survival. nih.govnih.gov Additionally, it is found in inhibitors of other critical kinases such as the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, and Cyclin G-Associated Kinase (GAK), which is involved in intracellular trafficking. nih.govresearchgate.net

Metabolic Enzymes: The scaffold has been identified in inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids like anandamide. nih.govnih.gov It is also a feature in certain inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.gov

G Protein-Coupled Receptors (GPCRs): Derivatives containing the morpholine (B109124) moiety have been developed to selectively target dopamine (B1211576) receptors, particularly the D3 subtype, which is implicated in neurological and psychiatric disorders. nih.govnih.gov

The ability of the morpholine and pyridine (B92270) rings to be readily substituted allows for fine-tuning of the molecule's affinity, selectivity, and pharmacokinetic properties, enabling the precise targeting of these diverse proteins. researchgate.netpharmjournal.rubohrium.com

Enzyme Inhibition Profiles

The pyridine-morpholine scaffold is a cornerstone in the design of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, the Bcr-Abl oncoprotein, and the cellular kinase GAK.

PI3K/mTOR Inhibition: Numerous dual PI3K/mTOR inhibitors incorporate the pyridine-morpholine structure. For instance, a series of 2-morpholino-pyrimidine derivatives has been optimized, leading to the identification of potent dual inhibitors. One such compound, referred to as compound 26, demonstrated high inhibitory activity against class I PI3K isoforms and mTOR. nih.gov The morpholine group is often crucial for binding to the hinge region of the kinase's ATP-binding site. nih.gov PQR309 (bimiralisib) is another potent pan-class I PI3K/mTOR inhibitor based on a 4,6-dimorpholino-1,3,5-triazine scaffold. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl tyrosine kinase is a critical target in chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives have been developed as highly potent inhibitors of this kinase. PD180970, an ATP-competitive inhibitor from this class, potently inhibits the autophosphorylation of the p210Bcr-Abl protein. researchgate.net The combination of PI3K inhibition with anti-Bcr-Abl drugs has also shown increased anti-leukemic activity in Philadelphia chromosome-positive (Ph+) B-acute lymphoblastic leukemia cell lines. oncotarget.com

GAK Inhibition: Cyclin G-associated kinase (GAK) has emerged as a target for broad-spectrum antiviral therapies. Isothiazolo[4,3-b]pyridines bearing a morpholine substituent have been identified as potent and selective GAK inhibitors. nih.govnih.gov The stereochemistry of substituents on the morpholine ring can have a significant impact on binding affinity; for example, an (S)-3-methylmorpholine derivative (compound 12p) was found to be approximately 40-fold more potent than its corresponding (R)-isomer in binding to GAK. nih.gov

| Compound | Target Kinase | Inhibition Value | Value Type | Reference |

|---|---|---|---|---|

| Compound 26 (morpholinopyrimidine) | PI3Kα | 20 nM | IC50 | nih.gov |

| Compound 26 (morpholinopyrimidine) | PI3Kβ | 376 nM | IC50 | nih.gov |

| Compound 26 (morpholinopyrimidine) | PI3Kγ | 204 nM | IC50 | nih.gov |

| Compound 26 (morpholinopyrimidine) | PI3Kδ | 46 nM | IC50 | nih.gov |

| Compound 26 (morpholinopyrimidine) | mTOR | 189 nM | IC50 | nih.gov |

| PD180970 | p210Bcr-Abl | 5 nM | IC50 | researchgate.net |

| Compound 12p ((S)-3-methylmorpholine derivative) | GAK | 18 nM | Kd | nih.gov |

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov The pyridine moiety has been incorporated into small-molecule inhibitors to target this enzyme.

Research has led to the identification of a quinazoline (B50416) sulfonamide derivative, ARN19874, as the first small-molecule NAPE-PLD inhibitor. nih.gov Structure-activity relationship studies on related compounds highlighted the importance of a pyridyl-phenyl group for inhibitory potency. Specifically, a derivative containing a 3-pyridyl moiety (compound 17) showed a significant increase in potency compared to analogs with other nitrogen positions or no nitrogen at all. escholarship.org This suggests that the nitrogen atom of the pyridine ring may form a key interaction with a recognition site within the NAPE-PLD enzyme. escholarship.org Further optimization of a different chemical series, starting from a high-throughput screening hit containing a morpholine group, led to the development of nanomolar potent inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Value | Value Type | Reference |

|---|---|---|---|---|

| Compound 17 (3-pyridyl derivative) | NAPE-PLD | ~26 µM | IC50 | escholarship.org |

| ARN19874 (4-pyridyl derivative) | NAPE-PLD | ~34 µM | IC50 | nih.govresearchgate.net |

Ribonucleotide reductase is an essential enzyme that catalyzes the formation of deoxyribonucleotides, the building blocks of DNA. wikipedia.orgmdpi.com As such, it is a well-established target for anticancer drugs. Certain compounds featuring a pyridine ring have been identified as potent inhibitors of this enzyme.

A notable class of ribonucleotide reductase inhibitors includes α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. nih.gov Within this class, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its derivatives have been shown to be among the most active compounds, effectively inhibiting both cancer cell growth and ribonucleotide reductase activity. These compounds function by markedly inhibiting the incorporation of cytidine (B196190) into DNA, consistent with a direct effect on the enzyme responsible for producing DNA precursors. nih.gov

Receptor Modulation

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target for therapeutics aimed at treating neurological and psychiatric conditions. nih.gov While many morpholine-containing scaffolds have been developed as D3 receptor antagonists, specific structural and chiral features can confer agonistic properties. nih.govresearchgate.net

The development of bitopic ligands, which bind to both the primary orthosteric binding site and a secondary site on the receptor, has enabled the creation of D3-selective agonists. mdpi.com The design of these agonists has been based on compounds like PF592,379, a D3-preferential agonist that contains a chiral morpholine ring. The specific stereochemistry at the 2-position of the morpholine ring is a critical determinant of the compound's efficacy and potency as a D3 agonist. mdpi.com

Furthermore, certain molecules incorporating different heterocyclic scaffolds linked to a specific pharmacophore have been shown to act as partial agonists at the D3 receptor. For example, one such derivative (compound 3 in a referenced study) was identified as a D3-preferential partial agonist with an EC50 of 9.8 nM. nih.govunimi.it This demonstrates that while the morpholine scaffold is common in D3 antagonists, nuanced structural modifications can switch the pharmacological activity towards agonism or partial agonism.

Neuroreceptor Interactions

There is no specific information available in the peer-reviewed scientific literature regarding the neuroreceptor interactions of (S)-2-(pyridin-3-yl)morpholine. While the morpholine scaffold is recognized for its utility in the development of central nervous system (CNS) active compounds due to its physicochemical properties that can enhance brain permeability, specific binding affinities and functional activities of this compound at various neuroreceptors have not been reported.

Antimicrobial Activities

Antibacterial Efficacy and Mechanism of Action

No studies were identified that specifically investigate the antibacterial efficacy or the mechanism of action of this compound against any bacterial strains. Although various derivatives of pyridine and morpholine have been synthesized and evaluated for antibacterial properties, data on the specific activity of this compound, including its minimum inhibitory concentrations (MICs) against Gram-positive or Gram-negative bacteria, are not present in the available literature.

Antibiofilm Activity

There is no published research detailing the antibiofilm activity of this compound. Investigations into whether this compound can inhibit biofilm formation or eradicate established biofilms of clinically relevant bacteria have not been reported.

Antifungal Properties

Specific data on the antifungal properties of this compound are not available in the scientific literature. While the morpholine chemical class includes established agricultural fungicides and compounds with activity against human fungal pathogens, the antifungal spectrum and potency of this compound remain uninvestigated.

Antitubercular Activity

There is no direct evidence or published data concerning the antitubercular activity of this compound. Studies have explored more complex molecules incorporating morpholine and pyridine rings for activity against Mycobacterium tuberculosis, but the specific efficacy of the parent compound this compound has not been documented.

Anticancer Activities: Beyond Kinase Inhibition

The morpholine ring is a significant pharmacophore in the development of anticancer agents. e3s-conferences.org While many morpholine-containing compounds, including those with pyridine moieties, function as kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway), their anticancer effects are not limited to this mechanism. nih.govresearchgate.netmdpi.com Research into related structures reveals that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, representing crucial anticancer activities that extend beyond direct kinase inhibition.

Apoptosis Induction: Several studies on pyridine and morpholine derivatives have demonstrated their capability to induce apoptosis in cancer cells. For instance, certain novel quinoline-pyridine hybrids have been shown to significantly induce apoptosis, with some compounds achieving a rate of over 66% and activating caspases 3/7 in liver cancer cell lines (HepG-2). nih.gov Similarly, chalcone derivatives incorporating a (2-phenoxypyridin-3-yl) moiety have been confirmed to induce apoptosis in K562 and A549 cancer cell lines. mdpi.com The mechanism often involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is known to suppress apoptosis. mdpi.com By blocking this pathway, compounds can trigger the apoptotic cascade. researchgate.netmdpi.com Studies on piperine, a natural compound, show that inhibiting the PI3K pathway leads to the activation of apoptosis-related proteins and ultimately cell death in oral cancer cells. mdpi.comresearchgate.net

Cell Cycle Arrest: In addition to apoptosis, derivatives containing the pyridin-morpholine scaffold can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov Certain compounds have been observed to arrest the cell cycle progression at the M-phase (mitosis) in a dose-dependent manner. nih.gov This disruption of the normal cell division process prevents tumor growth. The inhibition of pathways like PI3K/Akt/mTOR is also implicated in this effect, as this pathway is crucial for cell cycle progression. nih.govmdpi.com By interfering with key regulators of the cell cycle, these compounds can effectively stop cancer cells from dividing and multiplying.

Table 1: Anticancer Mechanisms Beyond Kinase Inhibition

| Mechanism | Description | Related Moieties | Cell Lines Affected |

|---|---|---|---|

| Apoptosis Induction | Programmed cell death triggered by the compound. | Quinoline-pyridine hybrids, (2-Phenoxypyridin-3-yl) derivatives | HepG-2, K562, A549, HCT-116 |

| Caspase 3/7 Activation | Activation of key executioner caspases in the apoptotic pathway. | Quinoline-pyridine hybrids | HepG-2 |

| Cell Cycle Arrest | Halting of the cell division cycle, typically at a specific phase (e.g., M-phase). | Pironetin and its derivatives, 4-morpholine-quinazoline derivatives | 3Y1 cells, various tumor lines |

Anti-inflammatory and Antioxidant Properties

Compounds containing morpholine and pyridine rings have demonstrated notable potential as both anti-inflammatory and antioxidant agents. e3s-conferences.orgresearchgate.net The morpholine nucleus is recognized for its role in the synthesis of therapeutic agents with these properties. e3s-conferences.org

Anti-inflammatory Activity: The anti-inflammatory properties of various pyridine and pyrazole derivatives have been confirmed in several studies. researchgate.netnih.gov The mechanism for some derivatives involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation. mdpi.com For example, certain novel pyrrole derivatives structurally related to modern anti-inflammatory drugs have been shown to suppress paw edema in animal models, a classic indicator of anti-inflammatory effect. researchgate.net

Antioxidant Properties: The antioxidant activity of these compounds is often attributed to their ability to act as free radical scavengers. nih.govresearchgate.net Antioxidants function by inhibiting the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS). researchgate.net The antioxidant potential of various thiazolidinones and thiazinanones containing a pyridine moiety has been evaluated using standard in vitro tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) assays. nih.gov Some of these compounds have shown excellent radical scavenging activity and an ability to reduce lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov The presence of specific structural features, such as a thiourea fragment in some isoxazoline derivatives, can enhance this antioxidant capacity. mdpi.com

Table 2: Summary of Anti-inflammatory and Antioxidant Effects

| Activity | Method/Model | Key Findings |

|---|---|---|

| Antioxidant | DPPH radical scavenging assay | Thiazinanone derivatives showed significant radical scavenging activity. nih.gov |

| Antioxidant | ABTS radical scavenging assay | Thiazinanone and isoxazoline derivatives demonstrated scavenging ability. nih.govmdpi.com |

| Antioxidant | Lipid peroxidation assay | Thiazinanone 5a reduced lipid peroxidation in rat cerebral cortex and liver. nih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema | Pyrrole derivatives suppressed edema formation in rats. researchgate.net |

| Anti-inflammatory | COX-2 Level Reduction | Pyrrolo[3,4-c]pyridine derivatives reduced COX-2 levels in LPS-stimulated cells. mdpi.com |

Activity Against Parasitic Infections (e.g.,Trypanosoma cruzi)

Derivatives containing a pyridyl group have shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov The development of new drugs for this neglected tropical disease is urgent, as current treatments have limitations in efficacy and can cause significant side effects. nih.govmdpi.commdpi.com

Screening of compound libraries has identified 3-pyridyl inhibitors with novel activity against the intracellular amastigote form of T. cruzi. nih.gov Some of these compounds are believed to act by inhibiting the parasite's cytochrome P450 (TcCYP51), an enzyme crucial for its survival. nih.gov While TcCYP51 inhibitors have faced challenges in drug development, the identification of new structural classes provides a basis for further optimization. nih.gov

Studies on other related heterocyclic compounds have also revealed anti-T. cruzi potential. Novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives were identified as potent anti-trypanosomal candidates with low cytotoxicity. researchgate.net Furthermore, a series of pyridyl-pyrazolone derivatives, originally developed as anticancer agents, were evaluated and found to be highly potent against the intracellular form of T. cruzi, with activity comparable to the reference drug benznidazole. nih.gov One compound in this series was particularly effective against the bloodstream trypomastigote form of the parasite. nih.gov These findings highlight the potential of the pyridyl-morpholine scaffold as a starting point for the design of new and more effective anti-trypanosomal drugs. researchgate.netnih.gov

Table 3: Anti-Trypanosoma cruzi Activity of Related Compounds

| Compound Class | Parasite Stage | Key Findings | Reference |

|---|---|---|---|

| 3-Pyridyl inhibitors | Intracellular amastigotes | Discovered through high-content imaging screens; identified as putative TcCYP51 inhibitors. | nih.gov |

| Pyridyl-pyrazolone derivatives | Intracellular amastigotes, Bloodstream trypomastigotes | Showed high potency, comparable or superior to benznidazole, with low cytotoxicity. | nih.gov |

| 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives | T. cruzi (in vitro) | Identified as potent anti-trypanosomal candidates with low cytotoxicity. | researchgate.net |

Computational and Biophysical Characterization

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. Studies on morpholine (B109124) and pyridine (B92270) derivatives have demonstrated their ability to interact with a variety of biological targets.

For instance, a molecular docking study of a related compound, 2-[(morpholin-4-yl) (pyridin-3-yl) methyl] hydrazinecarboxamide, investigated its interaction with the extended-spectrum beta-lactamase (ESBL) receptor of E. coli. The results indicated a strong binding affinity, with a docking score of -5.2 kcal/mol for its copper complex. This interaction was stabilized by favorable hydrogen bonds with key amino acid residues, including GLN and HIS, suggesting a higher affinity than standard antibiotics rjlbpcs.com.

Table 1: Molecular Docking Results for a Related Pyridinyl-Morpholine Derivative This table is interactive. Click on the headers to sort.

| Compound/Complex | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| MPH-Cu | ESBL (E. coli) | -5.2 | GLN, HIS | - | rjlbpcs.com |

| MPH-Co | ESBL (E. coli) | -5.11 | SER237 | 2.125 | rjlbpcs.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which are structurally analogous to (S)-2-(pyridin-3-yl)morpholine. The resulting CoMFA model demonstrated good predictive power, with a cross-validated correlation coefficient (q²) of 0.541 and a non-cross-validated correlation coefficient (r²) of 0.854 nih.gov. The analysis of the CoMFA contour maps revealed that the biological activity was significantly influenced by both steric and electrostatic fields. Specifically, the model indicated that electrostatic contributions accounted for 66.14% of the variance in activity, while steric contributions accounted for 13.84% nih.gov.

These findings suggest that the potency of compounds with a pyridinyl-heterocycle scaffold is highly dependent on the spatial arrangement of electrostatic charges and the volume of substituents. For this compound, this implies that modifications to either the pyridine or morpholine ring that alter the electrostatic potential or introduce steric bulk at specific positions could significantly impact its biological activity. Such models provide a predictive framework for optimizing lead compounds by guiding synthetic efforts toward modifications that are likely to enhance potency nih.govuniroma1.it.

Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Related Compounds This table is interactive. Click on the headers to sort.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | 0.541 | Indicates the predictive ability of the model. | nih.gov |

| r² (Non-cross-validated r²) | 0.854 | Indicates the goodness of fit of the model to the training data. | nih.gov |

| Steric Contribution | 13.84% | Percentage of activity variance explained by steric fields. | nih.gov |

| Electrostatic Contribution | 66.14% | Percentage of activity variance explained by electrostatic fields. | nih.gov |

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of protein-ligand complexes over time, providing deeper insights into the stability of binding modes predicted by docking nih.gov. By simulating the motions of atoms, MD can be used to refine docked poses, assess the stability of key interactions, and elucidate the conformational changes that may occur upon ligand binding rsc.org.

For complex ligands, MD simulations are crucial for evaluating the stability of the predicted binding pose. For example, in a study on the kappa opioid receptor, MD simulations were used to confirm the binding mode of Salvinorin A obtained from docking experiments nih.gov. The simulations revealed dynamic hydrogen bonding and hydrophobic interactions that stabilized the ligand within the binding pocket over time, providing a more accurate representation of the binding event than static docking alone nih.gov.

In the context of this compound, MD simulations could be employed to validate its docked conformation within a target's active site. Such simulations would allow researchers to monitor the stability of crucial hydrogen bonds involving the morpholine oxygen and pyridine nitrogen, as well as the persistence of hydrophobic and van der Waals interactions. This dynamic view helps in understanding the residence time of the ligand and provides a more accurate estimation of the binding free energy, thereby offering a robust method for elucidating its precise binding mechanism nih.govnih.gov.

X-ray Crystallography of Related Compounds for Structural Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their complexes at atomic resolution ecancer.org. While a crystal structure for this compound itself may not be publicly available, crystallographic data from related compounds containing morpholine or pyridine moieties in complex with their targets provide invaluable structural insights.

For instance, the X-ray crystal structure of the PI3K inhibitor ZSTK474 bound to the p110δ subunit of PI3K revealed the precise interactions of its morpholine groups nih.gov. The structure showed that one of the morpholine rings assumes a chair conformation, positioning its oxygen atom to form a critical hydrogen bond with the backbone amide of Val828 in the enzyme's hinge region. The second morpholine group adopted a twisted half-chair conformation and extended out of the ATP-binding site nih.gov. This level of detail confirms the predictions from molecular modeling and provides a solid foundation for structure-based drug design.

Similarly, crystal structures of other inhibitors have highlighted conformational changes in target proteins upon the binding of morpholine-containing ligands nih.gov. This empirical data is the gold standard for validating computational models derived from docking and MD simulations. By providing precise bond lengths, angles, and interaction geometries, X-ray crystallography of related compounds offers a blueprint for understanding how the this compound scaffold can be optimally oriented within a binding site to achieve high affinity and selectivity.

Preclinical Pharmacological Evaluation

In Vitro Efficacy Studies on Cell Lines

No data is available on the half-maximal inhibitory concentration (IC50) or other measures of in vitro efficacy for (S)-2-(pyridin-3-yl)morpholine against any cancer cell lines.

In Vivo Efficacy Studies in Animal Models

There are no published studies detailing the in vivo efficacy of this compound in any animal models of disease.

Mechanistic Studies on Cellular Processes (e.g., cell cycle, apoptosis)

Information regarding the effect of this compound on cellular processes such as the cell cycle or the induction of apoptosis is not available in the current scientific literature.

Future Research Directions

Development of Novel Synthetic Routes with Improved Efficiency and Stereocontrol

The synthesis of enantiomerically pure (S)-2-(pyridin-3-yl)morpholine is crucial for its pharmacological evaluation and development. Future research should focus on creating more efficient and stereoselective synthetic pathways. While methods for synthesizing racemic 2-(pyridin-3-yl)morpholine (B1598653) and analogous chiral compounds exist, often utilizing multi-step sequences, there is a need for more streamlined approaches. nih.gov

Key areas for development include:

Asymmetric Catalysis: Exploring novel chiral catalysts to facilitate the enantioselective formation of the morpholine (B109124) ring or the stereospecific introduction of the pyridin-3-yl group. This could significantly reduce the need for chiral resolution steps, which are often inefficient.

Flow Chemistry: Implementing continuous flow synthesis methodologies could enhance reaction efficiency, improve safety profiles, and allow for easier scalability.

Green Chemistry Principles: Developing synthetic routes that utilize more environmentally benign solvents, reduce waste, and have higher atom economy will be crucial for sustainable pharmaceutical manufacturing.

Progress in the stereoselective synthesis of related heterocyclic compounds, such as those containing pyrrolidine, demonstrates the potential for developing highly controlled synthetic methods for morpholine derivatives. mdpi.com

Advanced SAR Studies to Optimize Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure influences biological activity. e3s-conferences.orgresearchgate.net For this compound, which shows high affinity for the α4β2 nAChR subtype, advanced SAR studies are necessary to fine-tune its potency and selectivity. nih.gov

Future SAR investigations should systematically explore modifications at key positions of the molecule:

Morpholine Ring: Substitutions on the nitrogen and at other positions of the morpholine ring could modulate pharmacokinetic properties and target engagement. The ability of the morpholine moiety to enhance potency through interactions with target proteins is a key area for exploration. e3s-conferences.org

Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the pyridine ring can alter electronic properties and steric interactions within the receptor binding site, potentially enhancing selectivity for different nAChR subtypes or other targets.

Bioisosteric Replacement: Replacing the morpholine ring with bioisosteres, such as tetrahydro-2H-pyran or 3,6-dihydro-2H-pyran, could unlock novel chemical space and lead to compounds with improved metabolic stability and selectivity. enamine.netnih.gov

| Modification Site | Proposed Substituents/Modifications | Potential Impact |

|---|---|---|

| Morpholine Nitrogen | Alkyl chains, benzyl (B1604629) groups, functionalized linkers | Modulation of solubility, membrane permeability, and binding affinity |

| Pyridine Ring | Fluoro, chloro, methyl, methoxy (B1213986) groups at various positions | Enhanced selectivity for nAChR subtypes, altered metabolic profile |

| Core Scaffold | Bioisosteric replacement (e.g., thiomorpholine, piperazine) | Improved pharmacokinetic properties and exploration of new target interactions |

Exploration of New Biological Targets and Disease Areas

While the primary focus has been on nAChRs, the morpholine scaffold is a privileged structure present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgresearchgate.net This suggests that this compound and its derivatives may have therapeutic potential beyond neurological disorders.

Future research should aim to:

Screen against a broader panel of receptors and enzymes: The compound and its analogs should be tested against other central nervous system (CNS) targets, as well as targets implicated in cancer and infectious diseases. researchgate.net The morpholine heterocycle is known to be a component of kinase inhibitors, opening another avenue for investigation. researchgate.netpatsnap.com

Investigate new therapeutic indications: Based on its known affinity for nAChRs, its potential in treating conditions like Alzheimer's disease, schizophrenia, and certain types of pain should be more deeply explored. researchgate.net Furthermore, exploring its utility in areas suggested by the broader bioactivity of the morpholine and pyridine scaffolds, such as oncology or infectious diseases, is warranted. researchgate.netnih.gov

Integration of Advanced Computational Design and Experimental Validation

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. nih.gov For this compound, computational approaches can accelerate the design of new analogs with improved properties.

Future directions include:

Molecular Docking: Using high-resolution crystal structures of target proteins, such as the acetylcholine (B1216132) binding protein (AChBP), to predict the binding modes of new analogs and guide the design of more potent and selective ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the physicochemical properties of a series of analogs with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Employing MD simulations to understand the dynamic interactions between the ligand and its receptor, providing insights into the structural basis of its mechanism of action.

This integrated approach, where computational predictions are iteratively tested and refined through synthesis and biological evaluation, will be key to efficiently optimizing this chemical scaffold.

Investigation of Multi-target Directed Ligands

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred a shift from a "one-target, one-molecule" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules designed to interact with multiple targets involved in a disease's pathology, potentially offering superior efficacy. nih.govresearchgate.netmdpi.com

The this compound scaffold is an excellent starting point for designing MTDLs. Future research could focus on creating hybrid molecules that combine the nAChR-modulating properties of this scaffold with pharmacophores that act on other relevant targets in Alzheimer's disease, such as:

Acetylcholinesterase (AChE)

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1)

Glycogen synthase kinase 3 beta (GSK-3β)

By intelligently linking the this compound core to other pharmacophoric elements, it may be possible to develop novel MTDLs with a synergistic mechanism of action for treating complex multifactorial diseases. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for (S)-2-(pyridin-3-yl)morpholine, and what key reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions, chiral resolution, or asymmetric catalysis. For example, the Passerini reaction has been adapted to synthesize pyridin-3-yl derivatives via one-pot multicomponent reactions involving aldehydes, isocyanides, and carboxylic acids . Stereochemical control is achieved using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0–60°C) significantly impact enantiomeric excess (ee). Patents describe analogous morpholine derivatives synthesized via nucleophilic substitutions under inert atmospheres, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, resolving hydrogen bonding networks, and validating stereochemistry .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to determine ee.

- NMR : ¹H/¹³C NMR with DEPT-135 and COSY experiments identify proton coupling patterns (e.g., morpholine ring protons at δ 3.5–4.0 ppm). ¹⁹F NMR is critical if fluorinated analogs are present .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 195.1 [M+H]+) .

Q. What are common impurities or byproducts observed during the synthesis of this compound, and how can they be characterized?

- Methodological Answer :

- Byproducts : Partial oxidation of the pyridine ring (e.g., N-oxide formation) or racemization during chiral synthesis.

- Characterization : LC-MS with TFA-modified mobile phases detects low-abundance impurities (retention time shifts) . Quantitative ¹H NMR (qNMR) using internal standards (e.g., maleic acid) quantifies impurity levels. Reference standards for pyridinyl derivatives (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic acid)) aid identification .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to improve enantioselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or transition-metal complexes (e.g., Ru-BINAP) in asymmetric hydrogenation. Kinetic studies (e.g., Eyring plots) evaluate temperature-dependent ee.

- Solvent Effects : Use COSMO-RS simulations to predict solvent-catalyst interactions. Polar aprotic solvents (DMF, DMSO) often enhance stereocontrol .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters (e.g., pH, catalyst loading) .

Q. What computational strategies are suitable for predicting the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density maps, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. lipid bilayer penetration) using GROMACS.

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes with morpholine-binding pockets) .

Q. How should researchers address discrepancies between theoretical predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns) for this compound?

- Methodological Answer :

- NMR Validation : Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). Adjust for solvent effects (e.g., PCM models in Gaussian) .

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL, testing alternative space groups or disorder models. Hydrogen atom positions are refined using riding models .

- Error Analysis : Calculate R-factors and RMSD for bond lengths/angles. Cross-validate with spectroscopic data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.